

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpiperidine

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Compound of Interest

Compound Name: *1-Phenylpiperidine*

Cat. No.: *B1584701*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidine (CAS RN: 4096-20-2) is a versatile organic compound recognized for its significance as a key intermediate and structural motif in the synthesis of a wide array of bioactive molecules.^[1] Characterized by a piperidine ring attached to a phenyl group, this compound serves as a fundamental building block in the development of pharmaceuticals, particularly analgesics, psychoactive agents, and antidepressants.^{[1][2]} Its physicochemical properties are paramount in determining its reactivity, stability, and pharmacokinetic profile, making a thorough understanding of these characteristics essential for its application in medicinal chemistry, organic synthesis, and neuroscience research.^{[2][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of **1-phenylpiperidine**, complete with tabulated data, detailed experimental protocols, and visualizations to support researchers and drug development professionals.

Chemical Identity and Structure

1-Phenylpiperidine is an aromatic heterocyclic amine. The core structure consists of a saturated six-membered piperidine ring N-substituted with a phenyl group.

Identifier	Value	Reference
IUPAC Name	1-phenylpiperidine	[4]
Synonyms	N-Phenylpiperidine, Piperidine, 1-phenyl-	[4][5]
CAS Number	4096-20-2	[1][5][6]
Molecular Formula	C ₁₁ H ₁₅ N	[1][3][6]
Molecular Weight	161.24 g/mol	[3][4][7]
InChI	InChI=1S/C11H15N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2	[4][5]
InChIKey	LLSKXGRDUPMXLC-UHFFFAOYSA-N	[4][5]
SMILES	C1CCN(CC1)C2=CC=CC=C2	[4][7]

Physicochemical Properties

The physical and chemical characteristics of **1-phenylpiperidine** are crucial for its handling, storage, and application in chemical synthesis. It is typically a colorless to light yellow or orange clear liquid.[6][8] The compound is noted to be air and heat sensitive, necessitating storage under an inert gas atmosphere at refrigerated temperatures (0-10°C).[3][6]

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **1-phenylpiperidine**.

Table 1: General Physical Properties

Property	Value	Unit	Reference
Appearance	Colorless to light yellow/orange clear liquid	-	[1][6][8]
Melting Point	4.7	°C	[7][9]
Boiling Point	258	°C	[1][6][7]
Density (20/20)	1.00	g/cm ³	[6][10]
Refractive Index (n _{20D})	1.56	-	[1][6][10]
Flash Point	106	°C	[6][7]

Table 2: Solubility and Partitioning

Property	Value	Method	Reference
pKa	6.22 ± 0.10	Predicted	[9]
Log P (Octanol/Water)	2.677	Crippen Method	[11]
Log S (Water Solubility)	-2.53	Crippen Method	[11]

Table 3: Thermodynamic Properties

Property	Value	Unit	Reference
Enthalpy of Vaporization (Δ _{vp} H°)	64.3 ± 0.4	kJ/mol	[11][12]
Proton Affinity (PAff)	952.90	kJ/mol	[11]
Gas Basicity (BasG)	926.40	kJ/mol	[11]
Ionization Energy (IE)	7.10 / 7.72 ± 0.06	eV	[11]

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **1-phenylpiperidine**.

- ¹H NMR: Spectra for **1-phenylpiperidine** are available and confirm its chemical structure.[4][13] Key signals correspond to the protons on the phenyl and piperidine rings.
- ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[4]
- Infrared (IR) Spectroscopy: ATR-IR spectra are available for **1-phenylpiperidine**, showing characteristic peaks for its functional groups.[4]
- Mass Spectrometry (MS): GC-MS data reveals a molecular ion peak corresponding to its molecular weight (161.24 g/mol).[3][4] The fragmentation pattern is a key identifier for the compound's structure.[3]

Experimental Protocols

The determination of physicochemical parameters like pKa and Log P is fundamental in drug development. Below are detailed methodologies for these key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the extent of ionization of a compound at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[14] Potentiometric titration is a widely used and reliable method for pKa determination.[14][15]

Methodology:

- Preparation of Solutions:
 - Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).[14]
 - Prepare a solution of the analyte (**1-phenylpiperidine**) in deionized water at a known concentration. The ionic strength of the solution should be kept constant (e.g., 0.01 M)

using an inert salt like KCl.[14]

- Calibrate a pH meter with standard buffer solutions.
- Titration Procedure:
 - Place a known volume of the **1-phenylpiperidine** solution in a beaker.
 - Immerse the calibrated pH electrode and a temperature probe into the solution.
 - Add the standardized NaOH solution in small, precise increments.
 - After each addition, stir the solution to ensure homogeneity and record the pH reading once it stabilizes.
 - Continue the titration past the equivalence point.
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - The pKa can be determined from the Henderson-Hasselbalch equation. For a weak base, the pKa corresponds to the pH at the half-equivalence point (where half of the base has been neutralized).[14] This point is identified as the inflection point of the sigmoid titration curve.[15]

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Workflow for pKa determination by potentiometric titration.

Determination of Log P by Shake-Flask Method

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology:

- Preparation:
 - Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
 - Prepare a stock solution of **1-phenylpiperidine** in the aqueous phase.
- Partitioning:
 - In a flask, combine a known volume of the **1-phenylpiperidine** stock solution with a known volume of the saturated n-octanol.
 - Seal the flask and shake it vigorously for a sufficient time to allow equilibrium to be reached (e.g., 24 hours) at a constant temperature.
- Phase Separation and Analysis:
 - After shaking, centrifuge the mixture to ensure complete separation of the two phases.
 - Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
 - Determine the concentration of **1-phenylpiperidine** in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: $P = [\text{Analyte}]_{\text{octanol}} / [\text{Analyte}]_{\text{aqueous}}$

[Analyte]aqueous.

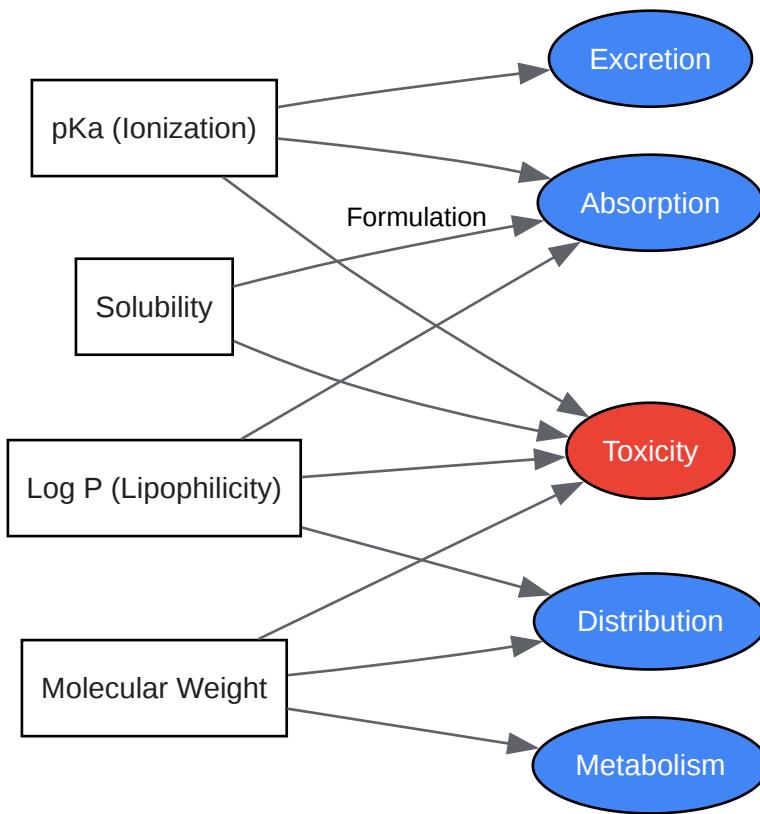
- Log P is the base-10 logarithm of the partition coefficient.

Applications in Research and Drug Development

1-Phenylpiperidine's utility spans several areas of chemical and pharmaceutical science:

- Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of pharmaceuticals, especially analgesics and antidepressants, where it helps enhance pain management efficacy.[1][2]
- Organic Synthesis: It serves as a versatile building block for creating complex molecules for diverse applications, including agrochemicals and specialty chemicals.[1][2]
- Neuroscience Research: The compound and its derivatives are used in studies of the central nervous system to understand the mechanisms of psychoactive substances.[2][3] **1-Phenylpiperidine** itself has shown a strong binding affinity for κ -opioid receptors.[7]

The physicochemical properties detailed in this guide are directly relevant to these applications. For instance, lipophilicity (Log P) and ionization state (pKa) govern how a **1-phenylpiperidine**-based drug candidate will behave in the body, influencing its ability to reach its target and exert a therapeutic effect.

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Influence of physicochemical properties on ADMET profiles.

Safety and Handling

1-Phenylpiperidine is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[4][6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[8] It should be used in a well-ventilated area to avoid respiratory irritation.[4]

Conclusion

1-Phenylpiperidine is a compound of significant interest in medicinal chemistry and organic synthesis. The physicochemical properties outlined in this guide—including its melting and boiling points, density, pKa, and Log P—are fundamental to its application. The provided data and experimental protocols offer a valuable resource for researchers and scientists, facilitating its effective use in the synthesis of novel compounds and the development of new therapeutic agents. A comprehensive understanding of these properties is indispensable for predicting

molecular behavior, optimizing reaction conditions, and designing molecules with desired pharmacokinetic and pharmacodynamic profiles.

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